molecular formula C17H17NO2 B5877929 4-(2-biphenylylcarbonyl)morpholine

4-(2-biphenylylcarbonyl)morpholine

Cat. No.: B5877929
M. Wt: 267.32 g/mol
InChI Key: XJSZKSHQRAXXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Biphenylylcarbonyl)morpholine is a morpholine derivative characterized by a biphenyl carbonyl group attached to the nitrogen atom of the morpholine ring. This structure combines the electron-withdrawing properties of the carbonyl group with the aromatic bulk of the biphenyl moiety, making it a candidate for applications in medicinal chemistry and materials science.

However, its steric bulk may also influence binding interactions with biological targets.

Properties

IUPAC Name

morpholin-4-yl-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(18-10-12-20-13-11-18)16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSZKSHQRAXXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonyl-Substituted Morpholine Derivatives

Key Examples :

  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine (m.p. 109–110°C)
  • 4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS: 613657-01-5)
  • 4-(Morpholine-4-sulfonyl)phenylamine (m.p. 216°C)

Structural Differences :

  • The sulfonyl group (-SO₂-) replaces the carbonyl (-CO-) in the target compound, increasing polarity and hydrogen-bonding capacity.
  • Electron-withdrawing substituents (e.g., fluorine, methoxy) on the aryl ring modulate electronic properties and reactivity .

Benzyl-Substituted Morpholine Derivatives

Key Examples :

  • 4-(2-Chlorobenzyl)morpholine
  • 4-(2-Fluorobenzyl)morpholine
  • 4-(2,6-Dichlorobenzyl)morpholine

Structural Differences :

  • A benzyl group (-CH₂-C₆H₅) replaces the biphenylylcarbonyl moiety, reducing steric hindrance and altering electronic properties.
  • Halogen substituents (Cl, F) enhance metabolic stability and binding affinity in cytochrome P450 inhibitors .

Heterocyclic and Aryl-Substituted Morpholines

Key Examples :

  • 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (MW: 255.72)
  • 4-[2-(Methylsulphonyl)phenyl]morpholine
  • 4-(4-Nitrophenyl)morpholine

Structural Differences :

  • Thienopyrimidine and pyridine rings introduce heterocyclic diversity, impacting π-π stacking interactions.
  • Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Carbonyl-Modified Morpholine Derivatives

Key Examples :

  • 4-(2-Bromobutanoyl)morpholine (MW: 236.11)
  • 4-(1-Oxo-2-propenyl)morpholine (acryloyl morpholine)

Structural Differences :

  • Aliphatic acyl groups (e.g., bromobutanoyl) introduce alkyl chains, increasing flexibility but reducing aromatic interactions.
  • Acryloyl groups enable polymerization, expanding utility in materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.